molecular formula C12H12ClN5 B1454152 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine CAS No. 1219971-91-1

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine

Cat. No.: B1454152
CAS No.: 1219971-91-1
M. Wt: 261.71 g/mol
InChI Key: WNWAWPLQHRIXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,3,5-triazine with 3,4-dihydroisoquinoline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The isoquinoline moiety can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antiviral, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of cancer cells or pathogens. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,3,5-triazine: A precursor in the synthesis of the compound.

    3,4-Dihydroisoquinoline: Another precursor used in the synthesis.

    6-Chloro-3,4-dihydro-2(1H)-naphthalenone: A structurally similar compound with different applications.

Uniqueness

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine is unique due to its fused triazine-isoquinoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-6-5-8-3-1-2-4-9(8)7-18/h1-4H,5-7H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWAWPLQHRIXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
Reactant of Route 3
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
Reactant of Route 6
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.